molecular formula C16H13F4NO B5737240 N-(2-ethyl-6-methylphenyl)-2,3,4,5-tetrafluorobenzamide

N-(2-ethyl-6-methylphenyl)-2,3,4,5-tetrafluorobenzamide

Cat. No.: B5737240
M. Wt: 311.27 g/mol
InChI Key: ODVJSDWNEGWZAT-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2,3,4,5-tetrafluorobenzamide is a synthetic organic compound characterized by the presence of a benzamide group substituted with ethyl, methyl, and tetrafluorobenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethyl-6-methylphenyl)-2,3,4,5-tetrafluorobenzamide typically involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with 2-ethyl-6-methylaniline in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2,3,4,5-tetrafluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2,3,4,5-tetrafluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

  • N-(2-ethyl-6-methylphenyl)acetamide
  • N-(2-ethyl-6-methylphenyl)-3-fluorobenzamide
  • N-(2-ethyl-6-methylphenyl)-2-sulfoacetyl-L-alanine

Comparison: N-(2-ethyl-6-methylphenyl)-2,3,4,5-tetrafluorobenzamide is unique due to the presence of four fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs, which may have fewer or no fluorine substitutions. Additionally, the tetrafluorobenzene moiety enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2,3,4,5-tetrafluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO/c1-3-9-6-4-5-8(2)15(9)21-16(22)10-7-11(17)13(19)14(20)12(10)18/h4-7H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVJSDWNEGWZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2F)F)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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